1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 2,4-dimethylphenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 2-methylphenyl substituent at position 3 (Figure 1).
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-8-9-15(13(3)10-11)25-17(20)16(22-24-25)19-21-18(23-26-19)14-7-5-4-6-12(14)2/h4-10H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFOZGALDRKONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a novel hybrid structure that combines the biological properties of oxadiazole and triazole moieties. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.41 g/mol. The structure includes a triazole and an oxadiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The hybridization of 1,2,4-oxadiazoles with other pharmacophores has shown promise in targeting various cancer-related enzymes. For instance:
- Mechanism of Action : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival .
- In Vitro Studies : Compounds similar to this hybrid structure have demonstrated significant cytotoxicity against various cancer cell lines, including colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549), with IC50 values often in the low micromolar range .
Antimicrobial Activity
The oxadiazole scaffold is also recognized for its antimicrobial properties. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria:
- Mechanisms : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
- Case Studies : A study reported that certain oxadiazole derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .
Anti-inflammatory and Analgesic Effects
The compound's potential anti-inflammatory properties stem from its ability to inhibit cyclooxygenases (COX), which are involved in the inflammatory response:
- Research Findings : In animal models, derivatives have shown reduced inflammation markers and pain responses comparable to standard anti-inflammatory drugs .
Data Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of HDAC and thymidylate synthase | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of oxadiazole derivatives, including the target compound, showing a mean IC50 value of approximately 92.4 µM against multiple cancer cell lines . This suggests that structural modifications can enhance potency.
- Antimicrobial Screening : Another investigation found that oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 25 µg/mL .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
*Calculated molecular weight based on structural formula.
Key Observations:
Substituent Electronic Effects :
- The target’s 2,4-dimethylphenyl group provides electron-donating methyl substituents, enhancing aromatic π-π stacking compared to the electron-withdrawing trifluoromethyl group in ’s compound .
- The 3-(2-methylphenyl)-oxadiazole in the target may improve metabolic stability over analogs with thioether or methoxy groups (e.g., ), as oxadiazoles are less prone to oxidative degradation .
Molecular Weight and Lipophilicity :
- The trifluoromethyl-substituted compound () has a higher molecular weight (386.34 vs. ~345.40) and increased lipophilicity (logP ~3.5 estimated), which could enhance blood-brain barrier penetration but reduce aqueous solubility .
- The target’s calculated logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Biological Activity Inference :
- highlights antiproliferative activity for a benzothiazole-triazole hybrid, suggesting that the target’s oxadiazole-triazole system may similarly interact with kinase or DNA repair targets .
- The dimethoxyphenyl-thioether analog () demonstrates how substituent polarity influences receptor binding; the target’s methyl groups may favor hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
